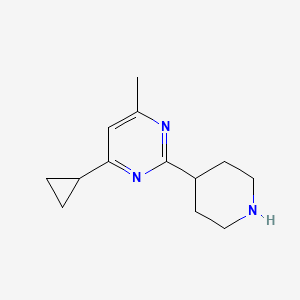![molecular formula C8H5ClO4S3 B13587790 Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13587790.png)
Methyl5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C8H5ClO4S3 and a molecular weight of 296.78 g/mol . This compound is known for its unique structure, which includes a thieno[3,2-b]thiophene core substituted with a chlorosulfonyl group and a carboxylate ester group. It is used in various scientific research applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate typically involves the chlorosulfonation of a thieno[3,2-b]thiophene derivative followed by esterification. One common method includes the reaction of thieno[3,2-b]thiophene-2-carboxylic acid with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. The resulting intermediate is then esterified using methanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thieno[3,2-b]thiophene core can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid).
Major Products Formed
Substitution: Sulfonamides, sulfonate esters.
Reduction: Sulfonyl derivatives.
Oxidation: Sulfoxides, sulfones.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The thieno[3,2-b]thiophene core can interact with various molecular targets, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate
- Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate
- 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylic acid methyl ester
Uniqueness
Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate is unique due to its specific substitution pattern on the thieno[3,2-b]thiophene core, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a chlorosulfonyl group and a carboxylate ester group makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H5ClO4S3 |
|---|---|
Molekulargewicht |
296.8 g/mol |
IUPAC-Name |
methyl 5-chlorosulfonylthieno[3,2-b]thiophene-2-carboxylate |
InChI |
InChI=1S/C8H5ClO4S3/c1-13-8(10)6-2-4-5(14-6)3-7(15-4)16(9,11)12/h2-3H,1H3 |
InChI-Schlüssel |
OJXQLPORXIFZMX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(S1)C=C(S2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide](/img/structure/B13587708.png)
![6-Azaspiro[3.5]nonan-1-ol](/img/structure/B13587711.png)
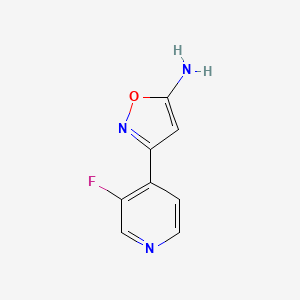
![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)
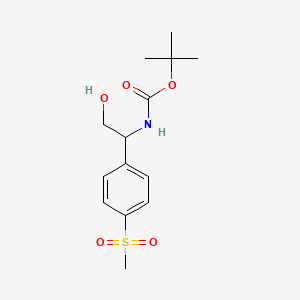
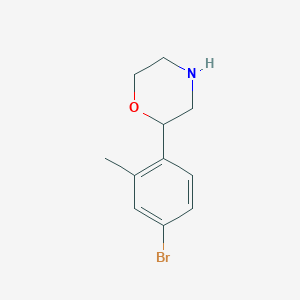
![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)


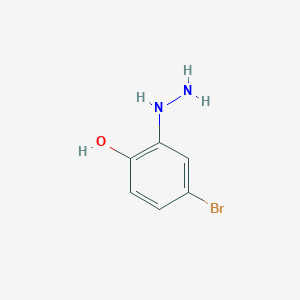
![1-[1-(4-Methanesulfonylphenyl)cyclopropyl]cyclopropan-1-amine](/img/structure/B13587791.png)

![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
